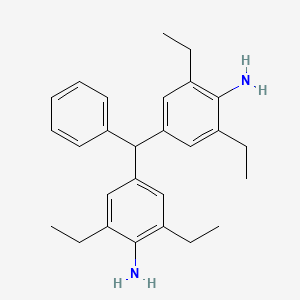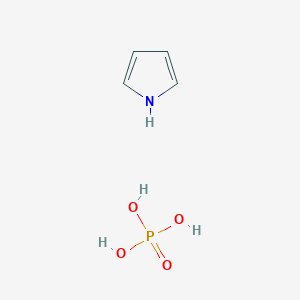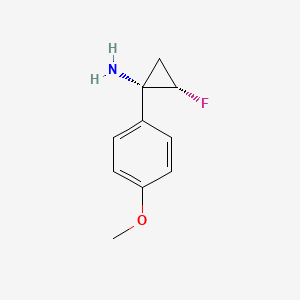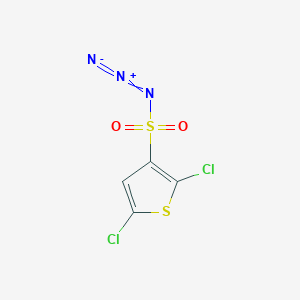
2,5-Dichlorothiophene-3-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorothiophene-3-sulfonyl azide is a chemical compound that belongs to the class of sulfonyl azides It is derived from thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorothiophene-3-sulfonyl azide can be synthesized from 2,5-dichlorothiophene-3-sulfonyl chloride. The general synthetic route involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with sodium azide in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorothiophene-3-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under certain conditions, the azide group can decompose to release nitrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: Reagents include alkynes or alkenes, and the reactions are often catalyzed by copper(I) salts.
Decomposition: This can be induced by heat or light, often in the presence of a catalyst.
Major Products Formed
Substitution: Products include substituted thiophenes with various functional groups.
Cycloaddition: Products are typically triazoles, which are valuable in medicinal chemistry and materials science.
Decomposition: The primary product is nitrogen gas, along with the corresponding thiophene derivative.
Scientific Research Applications
2,5-Dichlorothiophene-3-sulfonyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group is useful in bioconjugation reactions, allowing for the attachment of various biomolecules to surfaces or other molecules.
Medicinal Chemistry: Triazoles formed from cycloaddition reactions with this compound have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-dichlorothiophene-3-sulfonyl azide primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
2,4-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different aromatic structure.
5-Chlorothiophene-2-sulfonyl chloride: A related compound with a single chlorine substitution.
Uniqueness
2,5-Dichlorothiophene-3-sulfonyl azide is unique due to the presence of both the dichlorothiophene ring and the azide group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
920756-46-3 |
|---|---|
Molecular Formula |
C4HCl2N3O2S2 |
Molecular Weight |
258.1 g/mol |
IUPAC Name |
2,5-dichloro-N-diazothiophene-3-sulfonamide |
InChI |
InChI=1S/C4HCl2N3O2S2/c5-3-1-2(4(6)12-3)13(10,11)9-8-7/h1H |
InChI Key |
AJWQFKDSBUZQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N=[N+]=[N-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


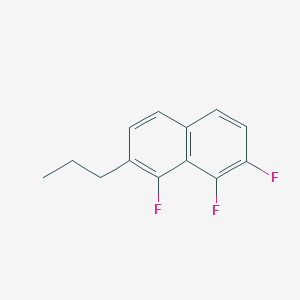
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
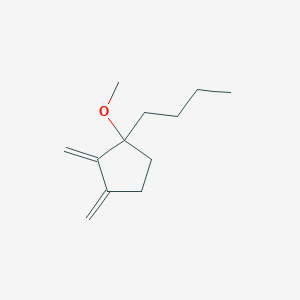
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
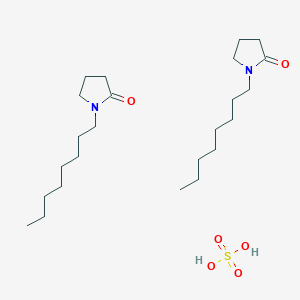
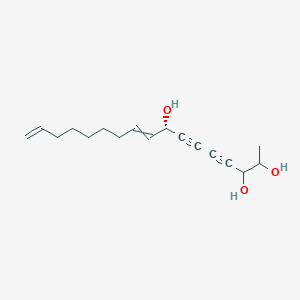
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
